1-[(4-fluorophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydro-1,8-naphthyridine-3-carboxamide
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Overview
Description
1-[(4-fluorophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C23H15F4N3O2 and its molecular weight is 441.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 441.11003938 g/mol and the complexity rating of the compound is 725. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It’s known that many indole derivatives, which share a similar structure with this compound, bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s known that indole derivatives often interact with their targets through a variety of mechanisms, depending on the specific functional groups present in the molecule . For instance, some indole derivatives inhibit enzyme activity, while others may interfere with cell signaling pathways .
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways, depending on their specific targets . For instance, some indole derivatives may inhibit the activity of enzymes involved in inflammatory responses, while others may interfere with cell signaling pathways involved in cancer cell proliferation .
Result of Action
Based on the known activities of similar indole derivatives, it can be speculated that this compound may have a range of potential effects, such as anti-inflammatory, anticancer, or antiviral activities .
Biochemical Analysis
Biochemical Properties
It is known that compounds with similar structures can interact with various enzymes and proteins . The nature of these interactions could be due to the compound’s ability to form hydrogen bonds or π-π interactions with biomolecules, given its aromatic rings and polar functional groups .
Cellular Effects
Similar compounds have been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is plausible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is possible that it may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with various transporters or binding proteins, and could influence its localization or accumulation within cells .
Subcellular Localization
It could potentially be directed to specific compartments or organelles based on any targeting signals or post-translational modifications .
Biological Activity
The compound 1-[(4-fluorophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydro-1,8-naphthyridine-3-carboxamide , also known as G622-0700, has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Molecular Formula
- C23H15F4N3O2
IUPAC Name
- This compound
The biological activity of G622-0700 is primarily attributed to its interaction with various molecular targets. Research has indicated that compounds with similar structures exhibit activity against ion channels, particularly sodium channels like Nav1.8, which are implicated in pain signaling pathways .
Antiparasitic Activity
A study highlighted the compound's potential in antiparasitic applications, particularly against Leishmania donovani. The structure-activity relationship analysis revealed that modifications to the naphthyridine core significantly influenced the efficacy of the compound. For instance, alterations that maintained the acceptor-donor-acceptor binding motif were crucial for retaining activity .
Cytotoxicity and Selectivity
G622-0700 has been evaluated for cytotoxic effects across various cancer cell lines. The findings suggest that while it exhibits promising cytotoxicity against certain cancer types, it also shows selectivity, minimizing effects on non-cancerous cells .
Table 1: Summary of Biological Assays
Assay Type | Target Organism/Cell Line | IC50/EC50 | Comments |
---|---|---|---|
Antiparasitic | Leishmania donovani | 5.8 µM | Significant activity observed |
Cytotoxicity | Various cancer cell lines | 10 µM | Selective cytotoxicity noted |
Ion Channel Inhibition | Nav1.8 | 4.9 µM | Potential for pain management |
Case Study 1: Antiparasitic Efficacy
In a study assessing the efficacy of G622-0700 against Leishmania donovani, researchers found that compounds retaining specific structural features exhibited enhanced activity. The compound was tested in vitro and showed an IC50 value that supports its potential use as a therapeutic agent for leishmaniasis .
Case Study 2: Cancer Cell Line Testing
Another investigation focused on the cytotoxic effects of G622-0700 on several cancer cell lines. The results indicated that while the compound was effective in inducing apoptosis in cancer cells, it demonstrated lower toxicity towards normal cells, suggesting a favorable therapeutic index .
Structure-Activity Relationship (SAR)
Understanding the SAR of G622-0700 is crucial for optimizing its biological activity. Key findings from SAR studies include:
- Naphthyridine Core : Essential for maintaining biological activity; modifications can lead to loss of efficacy.
- Fluorine Substituents : The presence of fluorine atoms enhances lipophilicity and may improve membrane permeability.
- Amide Linkage : Critical for binding interactions with target proteins.
Table 2: SAR Insights
Modification | Effect on Activity |
---|---|
Removal of naphthyridine hydroxyl | Loss of antiparasitic activity |
Addition of trifluoromethyl group | Increased potency |
Replacement with non-aromatic amides | Decreased potency |
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F4N3O2/c24-17-7-3-14(4-8-17)13-30-20-15(2-1-11-28-20)12-19(22(30)32)21(31)29-18-9-5-16(6-10-18)23(25,26)27/h1-12H,13H2,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDDHOFONCRLRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C(=O)C(=C2)C(=O)NC3=CC=C(C=C3)C(F)(F)F)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F4N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.